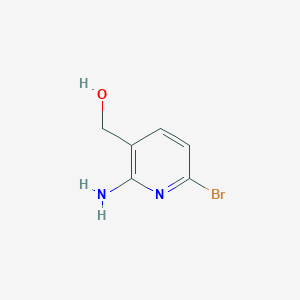

(2-Amino-6-bromopyridin-3-yl)methanol

Description

BenchChem offers high-quality (2-Amino-6-bromopyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-bromopyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-bromopyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTCZUHBAQUDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-6-bromopyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of novel therapeutics.[1][2] These nitrogen-containing heterocycles are prevalent in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities.[3] Their significance stems from their ability to engage with a wide range of biological targets, including enzymes and receptors, often forming key interactions that drive pharmacological responses.[3] (2-Amino-6-bromopyridin-3-yl)methanol, in particular, emerges as a valuable and functionalized building block, offering multiple points for chemical modification, making it a highly sought-after intermediate in the synthesis of complex drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications in the landscape of drug discovery.

Molecular Structure and Physicochemical Properties

(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridine characterized by an amino group at the 2-position, a bromine atom at the 6-position, and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups provides a rich chemical handle for a variety of organic transformations.

The molecular formula of (2-Amino-6-bromopyridin-3-yl)methanol is C6H7BrN2O.[4] Its molecular weight is 203.04 g/mol .[4] The presence of the amino and hydroxymethyl groups introduces polarity and potential hydrogen bonding sites, while the brominated pyridine core offers a site for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

A summary of its key identifiers and properties is provided in the table below:

| Property | Value | Reference |

| CAS Number | 1620239-70-4 | [5] |

| Molecular Formula | C6H7BrN2O | [4] |

| Molecular Weight | 203.04 g/mol | [4] |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)N)CO | |

| InChI Key | Not available |

Below is a two-dimensional representation of the molecular structure of (2-Amino-6-bromopyridin-3-yl)methanol.

Caption: 2D structure of (2-Amino-6-bromopyridin-3-yl)methanol.

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of (2-Amino-6-bromopyridin-3-yl)methanol can be strategically approached from its precursor, 2-amino-6-bromopyridine. This precursor is an important pharmaceutical intermediate for developing treatments for a range of conditions including inflammation, diabetes, high blood pressure, and viral infections.[6] The synthetic route involves the formylation of 2-amino-6-bromopyridine to introduce a formyl group at the 3-position, followed by a selective reduction to the desired hydroxymethyl group.

Step 1: Formylation of 2-amino-6-bromopyridine

This step introduces the necessary carbon atom at the 3-position of the pyridine ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction.

Materials and Equipment:

-

2-amino-6-bromopyridine

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Drying tube

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, cool N,N-Dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. This in-situ formation of the Vilsmeier reagent should be performed under an inert atmosphere.

-

Once the Vilsmeier reagent has formed, add 2-amino-6-bromopyridine portion-wise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product, 2-amino-6-bromo-3-pyridinecarboxaldehyde.

-

Filter the solid product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of 2-amino-6-bromo-3-pyridinecarboxaldehyde

The final step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and effective reducing agent for this purpose.

Materials and Equipment:

-

2-amino-6-bromo-3-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol or Ethanol

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 2-amino-6-bromo-3-pyridinecarboxaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution with vigorous stirring.

-

Continue stirring at low temperature for a specified time, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Amino-6-bromopyridin-3-yl)methanol.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

Caption: Synthetic workflow for (2-Amino-6-bromopyridin-3-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (2-Amino-6-bromopyridin-3-yl)methanol make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The aminopyridine core is a known pharmacophore in many therapeutic areas.[1][7]

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases. The amino and hydroxymethyl groups can be further functionalized to enhance potency and selectivity.

-

Neurological Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, with applications in conditions like multiple sclerosis.[1] The substituents on the (2-Amino-6-bromopyridin-3-yl)methanol scaffold can be modified to fine-tune its neurological activity.

-

Antiviral and Antibacterial Agents: The nitrogen atoms in the pyridine ring and the amino group can participate in hydrogen bonding interactions with biological targets in pathogens. The bromine atom provides a site for introducing further diversity through cross-coupling reactions to optimize antimicrobial activity.[6]

-

Scaffold for Library Synthesis: The orthogonal reactivity of the amino, bromo, and hydroxymethyl groups allows for the systematic and efficient generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.

The strategic placement of a bromine atom allows for the application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively, at the 6-position, facilitating the exploration of the chemical space around the aminopyridine core.

Conclusion

(2-Amino-6-bromopyridin-3-yl)methanol stands out as a highly valuable and strategically designed building block for contemporary drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A solid understanding of its molecular properties and a reliable synthetic protocol are crucial for its effective utilization in medicinal chemistry programs. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile intermediates in the drug development pipeline cannot be overstated.

References

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Graphy Publications. Retrieved February 29, 2024, from [Link]

-

C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). Request PDF. Retrieved February 29, 2024, from [Link]

-

2-Amino-6-bromonicotinaldehyde. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

-

Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 29, 2024, from [Link]

- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.

-

Patents Assigned to Va-Q-tec AG. (n.d.). Justia Patents. Retrieved February 29, 2024, from [Link]

- Inhibitors of tyrosine kinases. (n.d.). Google Patents.

-

Alpha-cinnamide compounds and compositions as HDAC8 inhibitors. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

-

United States Patent (19). (n.d.). Googleapis.com. Retrieved February 29, 2024, from [Link]

-

Treatment fluids comprising weakly emulsifying surfactants and associated methods. (2018, March 20). Patent Worth. Retrieved February 29, 2024, from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 29, 2024, from [Link]

-

Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]

Sources

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]

- 5. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 6. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of (2-Amino-6-bromopyridin-3-yl)methanol

An In-depth Technical Guide to the Solubility and Stability of (2-Amino-6-bromopyridin-3-yl)methanol

Abstract

(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridinyl-methanol derivative that, like many functionalized heterocyclic compounds, holds potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[1]. The successful progression of any new chemical entity through the development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability profiles of (2-Amino-6-bromopyridin-3-yl)methanol. By integrating theoretical principles with actionable experimental protocols, this document serves as a self-validating system for generating robust and reliable data, ensuring scientific integrity and accelerating development timelines.

Introduction and Molecular Overview

The structure of (2-Amino-6-bromopyridin-3-yl)methanol, featuring an amino group, a bromine atom, and a hydroxymethyl group on a pyridine core, presents a unique combination of functional groups that dictate its chemical behavior.

The pyridine nitrogen and the exocyclic amino group provide basic centers, while the hydroxyl group can act as a weak acid. This amphiprotic nature suggests that its aqueous solubility will be highly dependent on pH[4]. The bromine atom and the aromatic ring contribute to its lipophilicity, while the amino and hydroxyl groups provide hydrophilicity through hydrogen bonding. This balance is critical for its behavior in both aqueous and organic media. Understanding this profile is paramount for formulation development, reaction condition optimization, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Solubility Profiling: A Methodical Approach

A comprehensive solubility profile is the cornerstone of pre-formulation studies. It informs solvent selection for synthesis and purification, enables the development of suitable formulations, and provides insights into potential bioavailability challenges[5].

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" provides a preliminary framework for solvent selection. The molecule's polarity suggests a range of potential solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can form hydrogen bonds with these solvents, suggesting potential for solubility. Aqueous solubility is expected to be pH-dependent; the compound should be more soluble in acidic conditions where the amino groups are protonated to form soluble salts[6][7].

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, often proving effective for compounds with mixed polarity.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents due to the compound's polar functional groups.

Experimental Workflow for Solubility Determination

The following workflow outlines a robust process for quantifying the solubility of (2-Amino-6-bromopyridin-3-yl)methanol.

Caption: Logical Flow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To identify potential degradants and develop a stability-indicating analytical method for (2-Amino-6-bromopyridin-3-yl)methanol.

Methodology:

-

Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

-

Acid Hydrolysis: Mix with 0.2 M HCl and incubate at 60 °C.

-

Base Hydrolysis: Mix with 0.2 M NaOH and incubate at 60 °C.

-

Oxidation: Mix with 6% H₂O₂ and keep at room temperature.

-

Thermal: Incubate a vial of the stock solution at 80 °C.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

-

Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by dilution.

-

Analysis: Analyze all samples using the stability-indicating HPLC method described below. Aim for 5-20% degradation to ensure sufficient formation of degradation products without complete loss of the parent compound.

Protocol: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation. It must resolve the parent peak from all degradation product peaks.

-

Instrumentation: HPLC system with a UV/PDA detector. A C18 column (e.g., 150 × 4.6 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start with 5-10% B for 2 minutes.

-

Linearly increase to 95% B over 15-20 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to initial conditions and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at an appropriate wavelength (e.g., 270 nm) and collect PDA data to assess peak purity.

-

Validation: The method should be validated for specificity by analyzing stressed samples to ensure separation between the parent compound and all degradants.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration (hr) | % Parent Remaining | % Degradation | No. of Degradants | Observations |

| 0.1 M HCl, 60°C | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Major degradant at RRT 0.85 |

| 0.1 M NaOH, 60°C | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Rapid degradation observed |

| 3% H₂O₂, RT | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Two minor degradants formed |

| 80°C (Solution) | 48 | Experimental Data | Calculated Data | Experimental Data | e.g., Minimal degradation |

| Photolytic (ICH Q1B) | - | Experimental Data | Calculated Data | Experimental Data | e.g., Slight discoloration, one degradant |

Conclusion

This guide outlines a rigorous, systematic approach to characterizing the solubility and stability of (2-Amino-6-bromopyridin-3-yl)methanol. While specific experimental data for this compound is not widely published, the principles and detailed protocols provided here offer a clear and scientifically sound pathway for its evaluation. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks in the development process, and ultimately unlock the full potential of this and other novel chemical entities.

References

-

(6-Bromopyridin-2-yl)methanol Properties - EPA . U.S. Environmental Protection Agency. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems . Thomas E. Needham, Jr., University of the Pacific. Available at: [Link]

-

A simple quantitative method for the determination of small amounts of amino-acids . The Analyst, Royal Society of Chemistry. Available at: [Link]

-

(2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Thermal Degradation and Corrosion of Amines for CO2 Capture . The University of Texas at Austin. Available at: [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers . National Center for Biotechnology Information. Available at: [Link]

-

Analytical methods for amino acid determination in organisms . Springer. Available at: [Link]

-

Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes . National Center for Biotechnology Information. Available at: [Link]

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine . National Center for Biotechnology Information. Available at: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 3. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminobromopyridine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry Applications

Topic: Potential Biological Activities of Aminobromopyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminobromopyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as both a versatile synthetic intermediate and a potent pharmacophore. Characterized by a pyridine ring substituted with an amino group (typically at C2 or C4) and a bromine atom (typically at C3 or C5), this scaffold offers a unique balance of electronic properties, hydrogen-bonding capability, and lipophilicity.

This guide provides a technical analysis of the biological activities associated with aminobromopyridine derivatives, focusing on their role as kinase inhibitors in oncology, antimicrobial agents, and modulators of neurodegenerative pathways. It includes detailed synthetic protocols, mechanism-of-action visualizations, and standardized bioassay workflows.

Structural Activity Relationship (SAR) & Synthetic Utility

The pharmacological potency of aminobromopyridine derivatives stems from three core structural features:

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase ATP-binding pockets.

-

The Exocyclic Amino Group: Acts as a hydrogen bond donor, often pairing with N1 to form a bidentate recognition motif.

-

The Bromine Substituent:

-

Steric/Electronic Modulator: Increases lipophilicity (LogP) and metabolic stability by blocking metabolically labile sites.

-

Halogen Bonding: The bromine atom can form specific halogen bonds (X-bonds) with backbone carbonyls or gatekeeper residues in protein targets, significantly enhancing residence time.

-

Synthetic Handle: Enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

-

Visualization: The Aminobromopyridine Pharmacophore

Figure 1: Structural Activity Relationship (SAR) of the aminobromopyridine scaffold, highlighting its dual role in target binding and synthetic diversification.

Therapeutic Area: Oncology (Kinase Inhibition)

Aminobromopyridine derivatives are extensively utilized in the design of Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases such as VEGFR-2 , c-Met , CDK9 , and EGFR .

Mechanism of Action: Halogen Bonding

Recent structural biology studies have revealed that the bromine atom in these derivatives often occupies a hydrophobic pocket near the kinase "gatekeeper" residue. The polarized bromine atom (specifically its electropositive

Key Targets

| Target Kinase | Therapeutic Indication | Role of Aminobromopyridine Scaffold |

| VEGFR-2 | Angiogenesis (Solid Tumors) | Hinge binder; Br occupies hydrophobic pocket II. |

| CDK9 | Leukemia (CLL/AML) | Inhibits transcription elongation; induces apoptosis. |

| c-Met | Lung Cancer (NSCLC) | Competes with ATP; Br enhances selectivity over other kinases. |

| ALK | Lymphoma | Scaffold for "Next-Gen" inhibitors overcoming drug resistance. |

Therapeutic Area: Antimicrobial & Anti-inflammatory[1][2]

Beyond oncology, these derivatives exhibit significant activity against microbial pathogens and inflammatory pathways.[1]

Antimicrobial Activity[1][4][5][6]

-

Antibacterial: 2-amino-5-bromopyridine derivatives have demonstrated MIC values in the low microgram/mL range against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism often involves disruption of cell membrane integrity or inhibition of bacterial DNA gyrase.

-

Biofilm Inhibition: Quaternary ammonium salts derived from aminobromopyridines can penetrate and disrupt established biofilms of P. aeruginosa.

Anti-inflammatory Activity[1][2][3][7][8]

-

Pathway: Modulation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.

-

Mechanism: Certain derivatives activate NRF2, leading to the upregulation of antioxidant enzymes (HO-1, NQO1) and downregulation of pro-inflammatory cytokines (TNF-

, IL-6).[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-5-Bromopyridine

A high-yield, green chemistry approach using N-Bromosuccinimide (NBS).

Reagents: 2-Aminopyridine (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN) or Ethanol. Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.

-

Dissolution: Dissolve 2-aminopyridine (10 mmol) in ACN (50 mL) at room temperature.

-

Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Note: Maintain temperature < 30°C to prevent dibromination.

-

-

Reaction: Stir the mixture for 2-4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product (2-amino-5-bromopyridine) is less polar than the starting material.

-

Quenching: Quench with 10% aqueous sodium thiosulfate (20 mL) to remove excess bromine.

-

Extraction: Evaporate ACN. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate. Recrystallize from ethanol/water if necessary.-

Yield Expectation: 85-95%.

-

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-Based)

A standardized workflow to determine IC50 values against specific kinases (e.g., VEGFR-2).

Principle: Measures the transfer of phosphate from ATP to a peptide substrate using Fluorescence Resonance Energy Transfer (FRET).

-

Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Dilution: Prepare a 10-point serial dilution of the aminobromopyridine derivative in DMSO (Final DMSO concentration < 1%).

-

Enzyme Mix: Dilute recombinant kinase (e.g., VEGFR-2) in Kinase Buffer to 2x final concentration.

-

Substrate Mix: Prepare a mix of ATP (at

) and fluorescently labeled peptide substrate. -

Reaction:

-

Add 10

L of Enzyme Mix to a 384-well plate. -

Add 100 nL of Compound. Incubate for 15 mins at RT (to allow "slow-off" binding if halogen bonding is present).

-

Add 10

L of Substrate Mix to initiate the reaction.

-

-

Incubation: Incubate for 60 minutes at room temperature.

-

Termination: Add EDTA-containing stop solution.

-

Detection: Read fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate

.

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis and biological evaluation of aminobromopyridine derivatives.

Future Outlook

The aminobromopyridine scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): The bromine handle is ideal for attaching "linker" chains to recruit E3 ligases, degrading the target protein rather than just inhibiting it.

-

Covalent Inhibitors: Introduction of acrylamide groups at the amino position (C2) can lead to irreversible binding to cysteine residues in the kinase pocket, a strategy used in modern EGFR inhibitors (e.g., Osimertinib analogs).

References

-

Synthesis and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 2022.

-

The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 2007.[3]

-

Halogen-arom

interactions modulate inhibitor residence time. bioRxiv, 2018. -

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 2022.

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 2025.

-

Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. Current Neuropharmacology, 2021.

Sources

- 1. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Privilege: Strategic Scaffolding in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the pyridine scaffold represents more than a mere structural motif; it is a functional lever used to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds.[1][2] As a bioisostere of benzene, pyridine offers a unique "nitrogen switch," enabling medicinal chemists to modulate lipophilicity (logP), aqueous solubility, and metabolic stability without drastically altering steric volume. This guide provides a technical deep-dive into the utility of pyridine scaffolds, focusing on structural activity relationships (SAR), metabolic pathways, and advanced late-stage functionalization protocols.

Part 1: Physicochemical Profiling & The "Nitrogen Scan"

The strategic replacement of a phenyl ring with a pyridine moiety—often termed a "Nitrogen Scan"—is a fundamental tactic in lead optimization. Unlike the neutral benzene ring, pyridine possesses a basic nitrogen atom (pKa ~5.2) with a localized lone pair, which fundamentally alters the electronic landscape of the molecule.

Comparative Metrics: Benzene vs. Pyridine

The introduction of the nitrogen atom introduces a permanent dipole and hydrogen bond acceptor (HBA) capabilities, which can significantly improve solubility and target engagement.

| Property | Benzene ( | Pyridine ( | Medicinal Chemistry Impact |

| LogP (Octanol/Water) | 2.13 | 0.65 | Lowers lipophilicity; improves aqueous solubility. |

| pKa (Conjugate Acid) | ~43 | 5.23 | Introduces pH-dependent ionization; lysosomotropic potential. |

| Dipole Moment (D) | 0.00 | 2.22 | Enhances polar interactions; alters crystal packing. |

| H-Bond Acceptors | 0 | 1 (sp² N) | Enables critical H-bonds with backbone amides (e.g., hinge region in kinases). |

| Electron-Rich | Electron-Deficient | Susceptible to nucleophilic attack (S_NAr); resistant to electrophilic attack. |

Structural Logic: The Nitrogen Scan

The "Nitrogen Scan" involves systematically replacing CH groups in a phenyl ring with N atoms to identify the optimal vector for potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

-

Solubility Enhancement: The pyridine nitrogen reduces the global logD, often resolving "brick dust" solubility issues associated with polyaromatic inhibitors.

-

Conformational Locking: The lone pair can engage in intramolecular hydrogen bonding (e.g., with an adjacent amide NH), locking the conformation to reduce entropic penalties upon binding.

Figure 1: The mechanistic impact of the Nitrogen Scan on physicochemical properties and target interaction.

Part 2: Metabolic Liabilities & Stabilization Strategies

While pyridine improves solubility, it introduces specific metabolic vulnerabilities. Understanding the oxidative pathways mediated by Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO) is critical for designing stable drugs.

Oxidative Pathways

-

N-Oxidation: CYP450 enzymes can oxidize the nitrogen lone pair to form pyridine N-oxides. While sometimes active metabolites (e.g., Voriconazole), these are often clearance liabilities.

- -Hydroxylation (2-Pyridone Formation): The electron-deficient nature of the ring at the 2- and 6-positions makes them susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO), leading to 2-pyridones. This is a common failure mode for kinase inhibitors.

Mitigation Strategies

-

Blocking the

-Position: Introducing small alkyl groups (Me) or halogens (F, Cl) at the C2/C6 positions sterically hinders AO access. -

Electronic Deactivation: Adding electron-withdrawing groups (EWGs) like

or

Figure 2: Primary metabolic pathways for pyridine scaffolds and the steric blocking strategy.

Part 3: Synthetic Architectures – Late-Stage Functionalization[4][5][6]

Constructing complex pyridine derivatives often relies on de novo ring synthesis (Hantzsch) or cross-coupling (Suzuki-Miyaura). However, Late-Stage Functionalization (LSF) via radical mechanisms has emerged as a superior strategy for diversifying lead compounds without rebuilding the entire scaffold.

The Minisci Reaction (Radical Alkylation)

The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles (like pyridine) using carbon-centered radicals. This is particularly powerful for appending alkyl chains to adjust lipophilicity at the end of a synthesis campaign.

Mechanism:

-

Radical Generation: A carboxylic acid or alkyl halide precursor generates an alkyl radical via oxidative decarboxylation or halide abstraction (often photoredox-mediated).

-

Radical Addition: The nucleophilic alkyl radical attacks the electron-deficient pyridine ring (preferentially at C2 or C4).

-

Oxidative Rearomatization: The resulting radical cation is deprotonated and oxidized to restore aromaticity.

Experimental Protocol: Photoredox Minisci Alkylation

This protocol describes the C2-alkylation of a pyridine substrate using a carboxylic acid radical precursor.

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Radical Precursor: Primary/Secondary Carboxylic Acid (2.0 equiv)

-

Photocatalyst:

(1-2 mol%) -

Oxidant: Ammonium Persulfate

(1.5 equiv) -

Solvent: DMSO:H2O (4:1)

Step-by-Step Workflow:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, charge the Pyridine substrate (0.5 mmol), Carboxylic Acid (1.0 mmol), Photocatalyst (0.01 mmol), and Persulfate oxidant (0.75 mmol).

-

Solvation: Add degassed DMSO (4 mL) and deionized water (1 mL). Sparge with Argon for 10 minutes to remove oxygen (radical quencher).

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours under vigorous stirring.

-

Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated

(to remove unreacted acid) and brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Color Change: The reaction often shifts from yellow to dark orange/brown as the Ir(III) cycle progresses.

-

Gas Evolution: Evolution of

bubbles confirms decarboxylation is occurring.

Figure 3: Photoredox catalytic cycle for the Minisci late-stage functionalization of pyridine.

Part 4: Clinical Case Study – The Phenyl-Pyridyl Switch

The "Phenyl-Pyridyl Switch" is a documented phenomenon where this specific bioisosteric replacement rescues a drug candidate.

Case Study: Ivosidenib (Tibsovo)

-

Target: IDH1 (Isocitrate Dehydrogenase 1)[3]

-

Indication: Acute Myeloid Leukemia (AML)

-

The Problem: Early lead compounds containing a fluorophenyl moiety showed high potency but suffered from poor metabolic stability and high lipophilicity (high clearance).

-

The Solution: Replacing the fluorophenyl ring with a pyridine ring (specifically a chloropyridine) reduced logP, improved solubility, and crucially, mitigated CYP-mediated oxidation at the ring carbons. The pyridine nitrogen also formed an additional water-mediated hydrogen bond network within the binding pocket, enhancing residence time.

-

Outcome: Ivosidenib was FDA approved in 2018.

References

-

FDA-Approved Drugs Containing Pyridine Scaffolds. National Institutes of Health (NIH) / PubMed. Available at: [Link]

-

Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Medicinal Chemistry. Available at: [Link]

-

Late-Stage Functionalization of Pyridines via Minisci Reaction. Journal of the American Chemical Society. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Medical Press. Available at: [Link]

-

Pyridine Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules [mdpi.com]

(2-Amino-6-bromopyridin-3-yl)methanol safety and handling information

An In-depth Technical Guide to the Safe Handling of (2-Amino-6-bromopyridin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridinylmethanol compound utilized in synthetic chemistry and drug discovery. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its chemical structure, data from close structural analogs, and general principles for handling substituted pyridine compounds. This guide provides a comprehensive overview of the known and anticipated hazards, outlines detailed procedures for safe handling, storage, and disposal, and establishes clear protocols for emergency situations. The core principle of this guide is risk mitigation through informed precautionary measures.

Compound Identification and Chemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. (2-Amino-6-bromopyridin-3-yl)methanol is a solid at room temperature, and its structure suggests specific chemical reactivities and physical behaviors that inform its handling requirements.

| Identifier | Value | Source |

| Chemical Name | (2-Amino-6-bromopyridin-3-yl)methanol | N/A |

| CAS Number | 1620239-70-4 | [1] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | [1] |

| Physical Form | Solid (predicted based on analogs) | [2] |

| Melting Point | 46-50 °C (for isomer (6-Bromopyridin-3-yl)methanol) | [2] |

Note: The term "methanol" in the name refers to the hydroxymethyl (-CH₂OH) functional group attached to the pyridine ring. The toxicology of this solid compound is distinct from that of methanol solvent, which is a volatile liquid whose toxicity is primarily driven by its metabolites, formaldehyde and formic acid.[3][4]

Hazard Identification and GHS Classification

While a specific, official GHS classification for (2-Amino-6-bromopyridin-3-yl)methanol is not universally published, the classifications for its close structural isomers, such as (6-Bromo-pyridin-2-yl)methanol, provide the most reliable basis for hazard assessment.[5][6][7] The primary hazards are related to irritation.

GHS Classification (based on structural analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements Summary:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][7]

-

Response: If on skin, wash with plenty of soap and water. If inhaled, move person to fresh air. If in eyes, rinse cautiously with water for several minutes. Seek medical advice if irritation persists.[5][7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][7]

Laboratory Handling and Storage Protocols

Adherence to rigorous laboratory protocols is essential to minimize exposure and ensure a safe research environment.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[8][9] This is critical for two reasons:

-

Inhalation Hazard: As a potential respiratory irritant (H335), any procedure that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a fume hood to prevent inhalation.[5]

-

Containment: The fume hood provides a contained workspace, minimizing the spread of contamination to the general laboratory environment.

Safe Handling Workflow

The following diagram outlines a self-validating workflow for handling (2-Amino-6-bromopyridin-3-yl)methanol.

Caption: Safe Handling Workflow for (2-Amino-6-bromopyridin-3-yl)methanol.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.

-

Container: Store in the original, tightly sealed container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area.[8][9]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[10] The amino group on the pyridine ring can react exothermically with strong acids.

-

Ignition Sources: While this compound is a solid and not rated as flammable like liquid pyridine, it is prudent practice to store it away from heat and ignition sources.[11][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.[9]

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against pyridine-type compounds.[9] Latex gloves are not recommended. |

| Eye Protection | Chemical Splash Goggles | Protects against dust particles and potential splashes, fulfilling the H319 warning.[9] |

| Skin/Body Protection | Closed Lab Coat | Prevents contact with skin, mitigating the risk of skin irritation (H315).[9] |

| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is unavailable or fails, a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary. |

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.

Caption: Emergency First Aid Decision Tree for Exposure Incidents.

General First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][8] Call a poison center or doctor if you feel unwell.[5]

-

Ingestion: Do NOT induce vomiting.[10][13] Rinse the mouth with water and seek immediate medical attention.[13][14]

Accidental Release and Spill Cleanup

Prompt and correct response to a spill can prevent a minor incident from becoming a major hazard.

Protocol for a Small Spill (in a fume hood):

-

Containment: Ensure the spill is contained within the fume hood.

-

Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[8][14]

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[14]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

Protocol for a Large Spill (outside a fume hood):

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Report: Notify your institution's Environmental Health & Safety (EHS) department immediately.

-

Secure: Prevent entry into the contaminated area.

-

Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Wait for the emergency response team.[13]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10][13]

-

Hazards from Combustion: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[13][15]

Disposal Considerations

All waste containing (2-Amino-6-bromopyridin-3-yl)methanol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal Route: Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal facility.[5][7] Do not dispose of down the drain or in general trash.[11]

References

-

Post Apple Scientific (Oct 2024). 12 Safety Precautions To Follow When Handling Pyridine.[Link]

-

Post Apple Scientific (Mar 2024). Handling Pyridine: Best Practices and Precautions.[Link]

-

Penta. Pyridine Safety Data Sheet.[Link]

-

Carl ROTH. Pyridine Safety Data Sheet.[Link]

-

International Chemical Safety Cards. PYRIDINE ICSC: 0323.[Link]

-

PubChem. (3-Bromopyridin-2-yl)methanol Hazard Summary.[Link]

-

Carl ROTH. Methanol Safety Data Sheet.[Link]

-

Wikipedia. Methanol toxicity.[Link]

-

LITFL. Methanol Toxicity.[Link]

-

Methanol Safety Data Sheet. [Link]

-

AA Blocks. (6-Bromopyridin-3-yl)methanol Product Page.[Link]

Sources

- 1. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. aablocks.com [aablocks.com]

- 3. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. PYRIDINE [training.itcilo.org]

- 11. thermofishersci.in [thermofishersci.in]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. synquestlabs.com [synquestlabs.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Synthesis of (2-Amino-6-bromopyridin-3-yl)methanol from 2,6-Dibromopyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Chemical Rationale

Functionalized pyridine scaffolds, particularly those bearing orthogonal reactive sites such as halogens, primary amines, and hydroxymethyl groups, are highly privileged building blocks in medicinal chemistry[2]. The target compound, (2-Amino-6-bromopyridin-3-yl)methanol , is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including complement factor D inhibitors and small-molecule kinase inhibitors[2, 3].

Synthesizing this compound from 2,6-dibromopyridine requires overcoming the inherent electron deficiency of the pyridine ring, which resists standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation). To achieve absolute regiocontrol and high yields, we employ a 5-step workflow centered around Directed Ortho-Lithiation (DoM) [1].

Mechanistic Strategy:

-

Mono-Amination: Exploiting the symmetry of 2,6-dibromopyridine via Nucleophilic Aromatic Substitution (

). -

Amine Protection: Utilizing a pivaloyl (Piv) group. Unlike acetyl groups, the bulky pivaloyl group lacks acidic

-protons and sterically shields its carbonyl carbon from nucleophilic attack by organolithium reagents. -

Directed Ortho-Lithiation (DoM): The pivaloyl oxygen acts as a Lewis base, coordinating with

-butyllithium to direct deprotonation exclusively to the C3 position. -

Deprotection & Reduction: Acidic hydrolysis of the robust pivalamide followed by chemoselective hydride reduction of the aldehyde yields the final hydroxymethyl target [4].

Synthetic Workflow Visualization

Figure 1: Five-step synthetic workflow from 2,6-dibromopyridine to (2-Amino-6-bromopyridin-3-yl)methanol.

Step-by-Step Experimental Protocols

Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Mono-Amination ( )

Objective: Convert 2,6-dibromopyridine to 2-amino-6-bromopyridine.

-

Charge a high-pressure autoclave vessel with 2,6-dibromopyridine (1.0 eq) and 28% aqueous ammonium hydroxide (

) (10.0 eq). -

Seal the vessel and heat to 140 °C with vigorous stirring for 12 hours. Causality: The high temperature provides the activation energy required for the

on the deactivated pyridine ring, while the large excess of ammonia prevents di-amination. -

Cool the vessel to room temperature before carefully venting the pressure.

-

Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo.

Step 2: Pivaloyl Protection

Objective: Protect the primary amine to prevent side reactions and install the DoM directing group.

-

Dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Triethylamine (

) (1.5 eq) and cool the solution to 0 °C. -

Add Pivaloyl chloride (PivCl) (1.1 eq) dropwise. Causality: The bulky tert-butyl group of the pivaloyl moiety ensures that in the subsequent step, the highly nucleophilic

-BuLi does not attack the amide carbonyl. -

Warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous

. Extract with DCM, dry over

Step 3: Directed Ortho-Lithiation (DoM) and Formylation

Objective: Regioselective functionalization at the C3 position [1].

-

Dissolve N-(6-bromopyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF and cool to -78 °C under

. -

Slowly add

-Butyllithium ( -

Stir at -78 °C for 2 hours to ensure complete lithiation.

-

Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

-

Quench carefully with saturated aqueous

. Extract with EtOAc, dry, and purify via silica gel chromatography to isolate N-(6-bromo-3-formylpyridin-2-yl)pivalamide.

Step 4: Deprotection

Objective: Remove the pivaloyl directing group.

-

Suspend the formylated intermediate in a mixture of Ethanol and 3M aqueous HCl (1:1 v/v).

-

Reflux the mixture for 6 hours. Causality: The steric bulk of the pivaloyl group makes it highly resistant to basic hydrolysis; therefore, harsh acidic reflux is required to cleave the amide bond.

-

Cool to room temperature and neutralize to pH 7–8 using 2M

. -

Extract with EtOAc, dry, and concentrate to yield 2-amino-6-bromonicotinaldehyde [3].

Step 5: Chemoselective Reduction

Objective: Reduce the aldehyde to the target hydroxymethyl group [4].

-

Dissolve 2-amino-6-bromonicotinaldehyde (1.0 eq) in Methanol (MeOH) and cool to 0 °C.

-

Add Sodium Borohydride (

) (1.5 eq) in small portions. Causality: -

Stir for 1 hour at 0 °C.

-

Quench with water, remove MeOH in vacuo, and extract the aqueous residue with EtOAc.

-

Dry over

and concentrate to afford pure (2-Amino-6-bromopyridin-3-yl)methanol .

Mechanistic Deep-Dive: The DoM Transition State

To fully understand the regioselectivity of Step 3, one must visualize the chelation effect. The lithium atom acts as a bridge, bringing the strong base (

Figure 2: Step-by-step molecular progression of the Directed Ortho-Lithiation (DoM) mechanism.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and key analytical markers for process tracking.

| Step | Intermediate Generated | Expected Yield (%) | HPLC Purity | Key |

| 1 | 2-Amino-6-bromopyridine | 82 - 85% | >98% | 6.78 (d, 1H, C5-H) |

| 2 | N-(6-Bromopyridin-2-yl)pivalamide | 90 - 94% | >99% | 1.32 (s, 9H, |

| 3 | N-(6-Bromo-3-formylpyridin-2-yl)pivalamide | 75 - 78% | >95% | 9.85 (s, 1H, CHO) |

| 4 | 2-Amino-6-bromonicotinaldehyde | 85 - 88% | >98% | 9.75 (s, 1H, CHO) |

| 5 | (2-Amino-6-bromopyridin-3-yl)methanol | 92 - 95% | >99% | 4.55 (s, 2H, |

References

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Semantic Scholar / ResearchG

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Google P

- (2-Amino-6-bromopyridin-3-yl)methanol - Sigma-Aldrich Catalog & Technical Documents Sigma-Aldrich

Comprehensive Application Note: (2-Amino-6-bromopyridin-3-yl)methanol in Advanced Pharmaceutical Synthesis

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. (2-Amino-6-bromopyridin-3-yl)methanol has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of complement Factor D inhibitors[1] and macrocyclic kinase inhibitors[2].

This application note provides a rigorous, field-proven guide to utilizing this intermediate. As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing instead on the mechanistic causality behind reagent selection, chemoselectivity, and self-validating analytical checkpoints.

Chemical Profile & Reactivity Mapping

The utility of (2-Amino-6-bromopyridin-3-yl)methanol stems from its three orthogonal reactive sites, which can be sequentially functionalized without the need for excessive protecting group manipulations:

-

C3-Methanol : A heteroarylic primary alcohol primed for chemoselective oxidation to an aldehyde (2-amino-6-bromonicotinaldehyde)[3].

-

C2-Amino : A nucleophilic center capable of participating in amide couplings, Buchwald-Hartwig aminations, or annulation reactions with the adjacent C3 position.

-

C6-Bromo : An electrophilic handle ideal for late-stage Suzuki-Miyaura or Sonogashira cross-coupling reactions to extend the molecular framework.

Reactivity map of (2-Amino-6-bromopyridin-3-yl)methanol highlighting key functional sites.

Causality in Synthetic Design: The Oxidation Paradigm

The most common first step in utilizing this intermediate is the oxidation of the C3-methanol group to yield 2-amino-6-bromonicotinaldehyde (CAS: 1196156-67-8)[4].

The Mechanistic Challenge: Oxidizing a primary alcohol in the presence of an unprotected primary amine is fraught with chemoselectivity issues. Strong oxidants (e.g., KMnO₄ or H₂O₂) risk over-oxidation to the carboxylic acid or N-oxidation of the amine.

The Solution: Activated manganese dioxide (MnO₂) is the industry standard for this specific transformation[1]. MnO₂ is a mild, heterogeneous oxidant that operates via a radical mechanism specifically targeting allylic, benzylic, and heteroarylic alcohols. Because the reaction occurs on the surface of the solid MnO₂ lattice, it strictly halts at the aldehyde stage and leaves the C2-amine untouched.

Table 1: Quantitative Comparison of Oxidation Methodologies

| Oxidation Method | Reagents | Chemoselectivity | Avg. Yield | Scalability | Mechanistic Rationale & Notes |

| Heterogeneous (Preferred) | Activated MnO₂, DCM | Excellent | 91% | High | Surface-mediated reaction prevents over-oxidation. Simple Celite filtration workup[1]. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Moderate | 60-75% | Medium | Risk of side reactions with unprotected C2-NH₂; strict cryogenic control (-78 °C) required. |

| Dess-Martin | DMP, DCM | Good | 80-85% | Low | High reagent cost; hypervalent iodine can interact with the amine; potential explosive byproducts at scale. |

Experimental Protocols

Protocol A: Chemoselective Oxidation to 2-Amino-6-bromonicotinaldehyde

This protocol is adapted from validated synthetic routes used in the development of complement Factor D inhibitors[1].

Objective: Convert the C3-methanol to an aldehyde while maintaining a self-validating analytical system to ensure no over-oxidation occurs.

Materials:

-

(2-Amino-6-bromopyridin-3-yl)methanol (1.0 g, 4.93 mmol, 1.0 eq)

-

Activated MnO₂ (4.29 g, 49.3 mmol, 10.0 eq)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Celite (for filtration)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with (2-Amino-6-bromopyridin-3-yl)methanol (1.0 g) and anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add activated MnO₂ (4.29 g) in a single portion. Causality Note: A 10-fold molar excess is required because this is a heterogeneous surface reaction; the vast excess compensates for the limited active surface area of the solid lattice.

-

Reaction Execution: Stir the dark brown suspension vigorously at room temperature (20–25 °C) for 16 hours (overnight).

-

Self-Validating Checkpoint (TLC/LC-MS): Sample the reaction. On TLC (EtOAc/Hexanes 1:1), the product should appear as a distinct, UV-active spot with a higher Rf than the starting material. The absence of baseline retention confirms no carboxylic acid formation.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake exhaustively with additional DCM (2 x 20 mL) and EtOAc (20 mL) to desorb the product from the metal surface.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-6-bromonicotinaldehyde as a yellow solid (approx. 0.9 g, 91% yield)[1].

-

Analytical Validation: ¹H-NMR (CDCl₃) must show a sharp singlet at ~9.8–10.0 ppm, confirming the presence of the aldehyde proton, alongside intact amine signals.

Protocol B: Downstream Macrocyclic Assembly (Condensation)

Once the aldehyde is formed, the ortho-relationship between the C2-amine and C3-aldehyde is exploited to build fused bicyclic or macrocyclic systems, such as pyrazol[3,4-d]pyrimidin-3-one derivatives[2].

Step-by-Step Methodology:

-

Initiation: Dissolve 2-amino-6-bromonicotinaldehyde (900 mg, 4.48 mmol) in a suitable solvent (e.g., anhydrous THF or DMF)[2].

-

Condensation: Introduce the required nucleophile/ylide (e.g., for Wittig olefination to form a 3-vinyl derivative, or a ketone for Friedländer annulation) at 0 °C.

-

Propagation: Allow the reaction to warm to room temperature and stir for 1–2 hours. The proximity of the amine often facilitates spontaneous cyclization following the initial C-C bond formation.

-

Quench & Purification: Pour the reaction into water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel column chromatography (e.g., petroleum ether/ethyl acetate = 8/1) to afford the bicyclic intermediate[2].

Synthetic workflow from the primary alcohol to complex macrocyclic pharmaceutical APIs.

Downstream Pharmaceutical Applications

The strategic placement of the bromine atom at the C6 position is not accidental. Following the construction of the core heterocycle (via the C2 and C3 positions), the C6-bromide serves as a pristine handle for late-stage diversification.

In the synthesis of therapeutic inhibitory compounds targeting the alternative complement pathway (Factor D), this bromide is subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids[1]. This allows medicinal chemists to rapidly synthesize libraries of analogs to optimize binding affinity, modulate lipophilicity (LogP), and improve pharmacokinetic properties without needing to rebuild the entire bicyclic core from scratch.

References

- Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)

- Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof (US20200377520A1)

- 2-Amino-6-bromonicotinaldehyde (CAS: 1196156-67-8)

- 2-Amino-6-bromonicotinaldehyde Product Details & Handling Source: Fluorochem UK URL

Sources

- 1. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]

- 2. US20200377520A1 - Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Amino-6-bromonicotinaldehyde | C6H5BrN2O | CID 72212598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (2-Amino-6-bromopyridin-3-yl)methanol in the Synthesis of Allosteric SHP2 Inhibitors

This Application Note is written for researchers in medicinal chemistry and chemical biology, focusing on the utilization of (2-Amino-6-bromopyridin-3-yl)methanol as a privileged scaffold in the discovery of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (PTPN11) , a critical oncogenic target.

Executive Summary & Scientific Rationale

(2-Amino-6-bromopyridin-3-yl)methanol is a high-value heterocyclic building block used to synthesize "molecular glue"-type allosteric inhibitors. In cancer research, its primary utility lies in constructing the central pharmacophore of inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .

Why This Scaffold?

Unlike active-site phosphatase inhibitors (which suffer from poor selectivity and bioavailability due to charged phosphate-mimicking groups), allosteric inhibitors stabilize SHP2 in its auto-inhibited "closed" conformation.

-

The 2-Amino Group: Forms critical hydrogen bonds with the hinge region or specific residues (e.g., Glu250, Arg111) within the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

-

The 6-Bromo Handle: Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into the "tunnel" region, increasing potency.

-

The 3-Hydroxymethyl Group: A versatile synthetic handle.[1] It is typically converted to a benzylic amine or ether to attach solubility-enhancing groups (e.g., piperazines) that protrude into the solvent front, modulating pharmacokinetics.

Chemical Properties & Handling

| Property | Specification | Critical Note |

| Appearance | Off-white to pale yellow solid | Color change indicates oxidation; store under inert gas. |

| Solubility | DMSO (>50 mg/mL), Methanol | Poor solubility in non-polar solvents (Hexane). |

| Stability | Hygroscopic; Light Sensitive | The benzylic alcohol is prone to oxidation to the aldehyde. |

| Reactivity | Nucleophilic (Amine/Alcohol) & Electrophilic (Aryl Bromide) | Warning: The primary amine can interfere with oxidation reactions; protection (e.g., Boc) is often required before modifying the alcohol. |

Experimental Application: Synthesis of SHP2 Inhibitor Analogs

This protocol outlines the conversion of (2-Amino-6-bromopyridin-3-yl)methanol into a functionalized core suitable for library generation. The workflow focuses on reductive amination at the C3 position and Suzuki coupling at the C6 position.

Workflow Diagram: Synthetic Pathway

Caption: Synthetic route transforming the alcohol scaffold into a bioactive SHP2 inhibitor analog via oxidation, amination, and cross-coupling.

Detailed Protocol: Core Functionalization

Objective: To synthesize a 3-(aminomethyl)-6-aryl-pyridin-2-amine derivative.

Step A: Selective Oxidation to Carboxaldehyde

Note: The amino group is electron-donating, making the ring electron-rich. Mild oxidation is preferred to avoid over-oxidation.

-

Dissolve: 1.0 eq (2-Amino-6-bromopyridin-3-yl)methanol in anhydrous DCM (0.1 M).

-

Reagent: Add 5.0 eq of activated Manganese Dioxide (

). Alternatively, use Dess-Martin Periodinane if -

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Visualize with UV/ninhydrin).

-

Workup: Filter through a Celite pad to remove solids. Rinse with DCM.

-

Purification: Concentrate filtrate. The crude aldehyde is typically stable enough for the next step.

Step B: Reductive Amination (The "Tail" Attachment)

-

Mix: Dissolve the crude aldehyde (1.0 eq) and the desired secondary amine (e.g., N-Boc-piperazine, 1.2 eq) in DCE (Dichloroethane).

-

Activate: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.

-

Reduce: Add Sodium Triacetoxyborohydride (

, 1.5 eq) in one portion. -

Time: Stir at RT for 12 hours.

-

Quench: Add saturated

solution. Extract with DCM (3x). -

Purify: Flash chromatography (DCM/MeOH gradient).

Step C: Suzuki-Miyaura Coupling (The "Head" Attachment)

-

Prepare: Combine the Step B product (1.0 eq), Aryl Boronic Acid (1.5 eq), and

(3.0 eq) in Dioxane/Water (4:1). -

Catalyst: Add

(5 mol%). Degas with Nitrogen for 5 mins. -

Heat: Heat to 90°C for 4–6 hours.

-

Isolate: Cool, dilute with EtOAc, wash with brine. Purify via Prep-HPLC to obtain the final inhibitor.

Biological Evaluation: SHP2 Phosphatase Assay

Once the inhibitor is synthesized using the scaffold, its potency must be validated.

Assay Principle: This assay measures the dephosphorylation of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) by recombinant SHP2.[2] The inhibitor should stabilize the inactive conformation, preventing substrate turnover.

Mechanism of Action Diagram

Caption: Allosteric inhibition mechanism.[2][3][4][] The scaffold-derived drug binds the "closed" state, preventing the conformational change required for activation.

Protocol: DiFMUP Fluorescence Assay

-

Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

-

Enzyme: Use full-length wild-type SHP2 (or activating mutants like E76K for resistance profiling). Final conc: 0.5 nM.

-

Peptide Activation: Incubate SHP2 with an activating bis-phosphorylated peptide (e.g., IRS1-derived) for 15 mins at RT to simulate upstream signaling.

-

Compound Addition: Add the synthesized inhibitor (dissolved in DMSO) in a serial dilution (e.g., 10 µM to 0.1 nM).

-

Substrate: Add DiFMUP (Final conc: 10 µM, approx

). -

Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.

-

Analysis: Calculate

by fitting the slope (reaction rate) vs. log[Inhibitor].

References

-

Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535.7610 (2016): 148-152. Link

-

Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry 59.17 (2016): 7773-7782. Link

-

LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry 63.22 (2020): 13578-13594. Link

-

PubChem Compound Summary. "(2-Aminopyridin-3-yl)methanol derivatives and applications." National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines

Abstract

This comprehensive guide provides detailed protocols and expert insights for conducting palladium-catalyzed cross-coupling reactions with bromopyridine substrates. Pyridine moieties are fundamental building blocks in a vast array of pharmaceuticals and functional materials.[1] Consequently, the efficient and predictable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold is of paramount importance to researchers, scientists, and drug development professionals. This document will delve into the critical parameters, provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer troubleshooting advice to overcome common challenges associated with these powerful synthetic transformations.

Introduction: The Unique Challenge of Bromopyridines

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, offering a versatile toolkit for forging new chemical bonds.[2] However, the application of these methodologies to heteroaromatic substrates like bromopyridines presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning."[3] This interaction can significantly hinder the reaction's progress and lead to low yields. Therefore, a careful selection of the catalyst system, including the palladium source, ligand, and base, is crucial for success.

This guide will equip you with the knowledge to navigate these challenges and successfully implement some of the most common and powerful cross-coupling reactions with bromopyridine substrates.

The Catalytic Heart: Understanding the Key Components

The success of a palladium-catalyzed cross-coupling reaction hinges on the interplay of several key components. A thorough understanding of their roles is essential for both executing the provided protocols and for troubleshooting and optimization.

-

The Palladium Source: The palladium catalyst is the engine of the cross-coupling reaction. Common sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) species are the active catalysts, Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) state.[4] The choice of palladium source can influence reaction kinetics and catalyst stability.

-

The Ligand: The Key to Success with Bromopyridines: The ligand is arguably the most critical component when working with bromopyridines. It is a molecule that binds to the palladium atom, and its properties dictate the catalyst's reactivity and stability. For bromopyridine couplings, sterically bulky and electron-rich phosphine ligands are often the key to success.[3][5] These ligands help to:

-

Stabilize the palladium center: Preventing the formation of inactive palladium black.

-

Promote the desired catalytic cycle: Facilitating the key steps of oxidative addition and reductive elimination.[6]

-

Mitigate catalyst poisoning: The steric bulk of the ligand can physically hinder the coordination of the pyridine nitrogen to the palladium center.

Commonly employed ligands for bromopyridine couplings include those from the Buchwald and cataCXium families.[7]

-

-

The Base: The Activator: The base plays a multifaceted role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the acid generated during the reaction.[8] The choice of base can significantly impact the reaction rate and the tolerance of various functional groups. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).

-

The Solvent: The Reaction Medium: The solvent provides the medium for the reaction and must be chosen to dissolve all components at the reaction temperature. It should also be anhydrous and degassed to prevent catalyst deactivation by water or oxygen.[3] Common solvents for cross-coupling reactions include ethereal solvents like 1,4-dioxane and toluene.

The Catalytic Cycle: A Mechanistic Overview

A general understanding of the catalytic cycle provides a framework for understanding the role of each reaction component and for troubleshooting. The cycle for most palladium-catalyzed cross-coupling reactions can be broken down into three fundamental steps:[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate.[10]

-

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center.[9][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]